2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM . Compared to other necroptosis regulatory kinases, it has a higher binding affinity for RIPK1 (RIPK1 Kd = 3.5 nM, RIPK3 Kd = 1700 nM, MLKL Kd > 30,000 nm) .
Biochemical Pathways
The compound effectively blocks necroptosis induced by TNFα in human and mouse cells (EC50 = 1.06–4.58 nM) . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome assay studies, the clearance rate and half-life of the compound are 18.40 mL/min/g and 75.33 min, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome when pre-treated with the compound .
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide represents a novel class of pyrazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacological implications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyridazin core, a fluorophenyl group, and an acetamide moiety. Its molecular formula is C21H20FN5O3, with a molecular weight of 395.42 g/mol.
Property | Value |
---|---|
Molecular Formula | C21H20FN5O3 |
Molecular Weight | 395.42 g/mol |
IUPAC Name | This compound |
CAS Number | 946379-24-4 |
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
-
Cytotoxicity Assays :
- Cell Lines Tested : The compound was tested against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines.
- IC50 Values : Preliminary studies reported IC50 values of approximately 3.79 µM for MCF-7, 12.50 µM for NCI-H460, and 42.30 µM for SF-268, indicating potent antiproliferative effects .
- Mechanism of Action :
Anti-inflammatory Activity
In addition to its anticancer properties, compounds within this class have shown potential anti-inflammatory effects. The structural components may interact with inflammatory mediators, providing a dual therapeutic approach in treating conditions characterized by inflammation and cancer.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives similar to the compound under review:
-
Study on Pyrazole Derivatives :
- A comprehensive review highlighted various pyrazole compounds' anticancer and anti-inflammatory activities, emphasizing their potential as drug candidates in therapeutic applications .
- Specific derivatives demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, showcasing the structure-activity relationship that enhances their biological efficacy .
- Mechanistic Insights :
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-14(2)21-19-12-25-29(17-8-4-15(24)5-9-17)22(19)23(31)28(27-21)13-20(30)26-16-6-10-18(32-3)11-7-16/h4-12,14H,13H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMSYONAEROPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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